(r)-1-Phenylethanesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

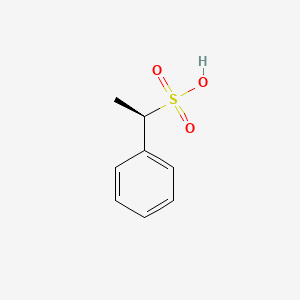

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFMBBYARPOGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86963-40-8 | |

| Record name | 86963-40-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (r)-1-Phenylethanesulfonic Acid: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(r)-1-Phenylethanesulfonic acid is a chiral organic compound of significant interest in the fields of chemistry and pharmacology. Its unique structural and stereochemical properties make it a highly effective tool in the separation of enantiomers and as a catalyst in asymmetric synthesis. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in chiral resolution and as a chiral Brønsted acid catalyst. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in research and development.

Structure and Stereochemistry

This compound is an aromatic sulfonic acid with a chiral center at the carbon atom adjacent to the phenyl group and the sulfonic acid moiety.

-

Chemical Structure: The molecule consists of a phenyl group and a sulfonic acid group (-SO₃H) attached to the same chiral carbon atom, which also bears a methyl group.

-

IUPAC Name: (1R)-1-phenylethanesulfonic acid[1]

-

Stereochemistry: The "(r)" designation indicates the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around this stereocenter is crucial for its chiral recognition capabilities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The strong electron-withdrawing nature of the sulfonyl group makes it a strong acid.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| CAS Number | 86963-40-8 | [2] |

| Appearance | White to off-white solid | |

| pKa (Predicted) | 1.52 ± 0.50 | [3] |

| Solubility | Generally soluble in water and polar organic solvents like methanol and ethanol. | [2] |

| Optical Rotation | Data not available in the searched literature. |

Synthesis and Resolution

The synthesis of enantiomerically pure this compound typically involves the preparation of the racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-Phenylethanesulfonic Acid

A common method for the synthesis of racemic 1-phenylethanesulfonic acid involves the reaction of styrene with thiourea and hydrochloric acid, followed by oxidation.[4]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, combine 1 mole of styrene, 1 mole of an aqueous HCl solution, and 1 mole of thiourea.

-

Phase Transfer Catalyst: Add a catalytic amount of a quaternary ammonium salt (e.g., tetrabutylammonium bromide) to the mixture.

-

Reaction: Heat the mixture and stir for 3-8 hours.

-

Neutralization: Cool the reaction mixture and neutralize with a 1 M aqueous solution of an inorganic base (e.g., NaOH) to a pH of 5-8.

-

Extraction: Separate the organic phase.

-

Oxidation: To the organic phase, add an organic acid (e.g., acetic acid) and then slowly add 2 moles of hydrogen peroxide.

-

Work-up: After the oxidation is complete, evaporate the organic acid and other volatile impurities.

-

Purification: Add methanol to precipitate any inorganic salts, filter, and then evaporate the methanol to obtain racemic 1-phenylethanesulfonic acid.[4]

Chiral Resolution

The resolution of racemic 1-phenylethanesulfonic acid can be achieved by forming diastereomeric salts with a chiral amine. The differing solubilities of these salts allow for their separation by fractional crystallization.

Applications in Drug Development and Chiral Synthesis

This compound is a valuable tool in pharmaceutical development and asymmetric synthesis, primarily utilized as a chiral resolving agent and a chiral Brønsted acid catalyst.

Chiral Resolving Agent

The primary application of this compound is in the separation of racemic mixtures of basic compounds, such as amines and amino acids, through the formation of diastereomeric salts.[2] The strong acidity of the sulfonic acid group ensures the formation of stable salts with a wide range of bases.[2]

Mechanism of Chiral Resolution:

-

Diastereomeric Salt Formation: The racemic base is reacted with an equimolar amount of enantiomerically pure this compound in a suitable solvent. This reaction forms a mixture of two diastereomeric salts: [(R)-base·(R)-acid] and [(S)-base·(R)-acid].

-

Fractional Crystallization: Due to their different three-dimensional structures, diastereomers have different physical properties, including solubility.[2] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution.[2]

-

Isolation and Liberation: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of the base is then liberated by treating the salt with a strong base (e.g., NaOH) to neutralize the sulfonic acid. The free base can then be extracted into an organic solvent.

Experimental Protocol: Resolution of Racemic Praziquantel Amine

A patent describes the use of this compound for the resolution of racemic praziquantel amine.[5] The following is a generalized protocol based on this principle.

-

Reaction Setup: In a suitable reactor, dissolve the racemic amine and 0.4-0.6 molar equivalents of this compound in a solvent (e.g., a mixture of tert-butanol and water).[5]

-

Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Recrystallization (Optional): To improve the enantiomeric purity, the obtained salt can be recrystallized from a suitable solvent system.[5]

-

Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and add a base (e.g., sodium hydroxide solution) to raise the pH.

-

Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extract over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically pure amine.

Logical Workflow for Chiral Resolution:

Chiral Brønsted Acid Catalyst

This compound can also function as a chiral Brønsted acid catalyst.[2] In this role, it donates a proton to a substrate, forming a chiral ion pair that influences the stereochemical outcome of a subsequent reaction. This approach is highly atom-economical as a small amount of the chiral acid can be used to generate a large quantity of the desired enantiomerically enriched product.

Conceptual Workflow for Brønsted Acid Catalysis:

Conclusion

This compound is a versatile and powerful tool for chemists and pharmaceutical scientists. Its well-defined stereochemistry and strong acidic character make it an excellent choice for the resolution of racemic bases. Furthermore, its potential as a chiral Brønsted acid catalyst opens up avenues for the development of efficient and enantioselective synthetic methodologies. The detailed protocols and conceptual workflows provided in this guide are intended to serve as a practical resource for the successful application of this important chiral molecule in a research and development setting.

References

- 1. This compound | C8H10O3S | CID 12012045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 86963-40-8 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid - Google Patents [patents.google.com]

- 5. CN107151246B - The preparation method of one kind (R)-praziquantel amine salt and levo-praziquantel - Google Patents [patents.google.com]

What is (r)-1-Phenylethanesulfonic acid used for

An In-depth Technical Guide to (r)-1-Phenylethanesulfonic Acid: Applications, Protocols, and Mechanisms

Introduction

This compound is a chiral sulfonic acid recognized for its efficacy as a chiral resolving agent. Its strong acidity and defined stereochemistry make it a valuable tool in synthetic and pharmaceutical chemistry, primarily for the separation of racemic mixtures. This technical guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and process diagrams for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are critical for its application in experimental settings, influencing solubility, reactivity, and analytical characterization.

| Property | Value | Reference |

| IUPAC Name | (1R)-1-phenylethanesulfonic acid | [1] |

| CAS Number | 86963-40-8 | [2][3] |

| Molecular Formula | C₈H₁₀O₃S | [1][4] |

| Molecular Weight | 186.23 g/mol | [1][4] |

| Canonical SMILES | C--INVALID-LINK--S(=O)(=O)O | [1] |

| InChI Key | COFMBBYARPOGBA-SSDOTTSWSA-N | [1] |

| Density | 1.315 ± 0.06 g/cm³ (Predicted) | [3] |

Core Application: Chiral Resolution via Diastereomeric Salt Formation

The principal application of this compound is the resolution of racemic mixtures, a critical process in the production of optically active compounds, including pharmaceuticals.[5] Its strong acidity makes it particularly suitable for forming stable diastereomeric salts with racemic bases, such as amines and amino acids.[2]

Principle of Resolution

Chiral resolution leverages the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[2] By reacting a racemic base (a 50:50 mixture of R and S enantiomers) with an optically pure resolving agent like this compound, two diastereomeric salts are formed: [(R)-acid:(R)-base] and [(R)-acid:(S)-base]. These diastereomers exhibit different solubilities in a given solvent, allowing for their separation via fractional crystallization.[2][5] The less soluble salt crystallizes preferentially, enabling its isolation.[2] Subsequently, the resolving agent is removed, typically through an acid-base workup, to yield the desired pure enantiomer.[2][5]

General Experimental Protocol

The following outlines a generalized workflow for the resolution of a racemic amine. The choice of solvent is a critical parameter, as it significantly influences the solubility of the diastereomeric salts and the efficiency of the resolution.[2]

-

Dissolution : Dissolve the chiral resolving agent, this compound, in a suitable solvent (e.g., methanol, ethanol, toluene).

-

Salt Formation : Add the racemic amine to the solution. The mixture is typically stirred, sometimes with heating, to ensure complete formation of the diastereomeric salts.

-

Crystallization : Cool the mixture to induce precipitation of the less soluble diastereomeric salt. The cooling rate and final temperature are optimized to maximize yield and enantiomeric purity.

-

Isolation : The precipitated salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of Enantiomer : The isolated diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the sulfonic acid and liberate the free amine. The pure enantiomer is then extracted using an organic solvent.

-

Recovery of Agent : The aqueous layer, containing the sodium salt of this compound, can be acidified to recover the resolving agent for reuse.

Case Study: Resolution of Racemic Praziquantel Amine

A specific application is the resolution of praziquantel amine, a precursor in pharmaceutical synthesis.[6]

-

Protocol :

-

Racemic praziquantel amine (10 mol) is added to a reactor with toluene (4.5 kg) and water (450 g).

-

The mixture is heated to 50-55°C until the system becomes a clear solution.

-

Chiral this compound (5 mol) is added to the solution, and the mixture is stirred at 60°C for 15 minutes to form the diastereomeric salts.

-

The mixture is then cooled to 45°C, and seed crystals of this compound-(R)-praziquantel amine salt are added.

-

Cooling is continued to 10°C, and the mixture is stirred for 2 hours at this temperature to complete crystallization.

-

The resulting solid, the (R,R) salt, is isolated by filtration.[6]

-

Other Scientific Applications

Beyond its primary role, this compound has other uses in modern chemistry.

Chiral Brønsted Acid Catalyst

In asymmetric synthesis, this compound can function as a chiral Brønsted acid catalyst.[2] It donates a proton to a substrate, forming a chiral ion pair. This intermediate environment influences the stereochemical outcome of a reaction, allowing for the catalytic production of an enantiomerically enriched product from a prochiral starting material. This method is highly efficient as only a small amount of the chiral acid is required.[2]

Pharmaceutical Counterion

Sulfonic acids are widely used to form salts of active pharmaceutical ingredients (APIs).[7][8] Pairing a basic API with a sulfonic acid like this compound can improve physicochemical properties such as solubility, stability, and bioavailability.[9] While sulfonic acid salts offer significant advantages, their use requires careful process control to mitigate the risk of forming genotoxic sulfonate ester impurities.[7][8] Regulatory bodies require risk assessment to ensure these potential impurities are controlled to safe levels.[7]

Conclusion

This compound is a potent and versatile chiral resolving agent, indispensable for the separation of enantiomers in both academic research and industrial drug development. Its utility in forming diastereomeric salts with distinct solubilities provides a robust method for obtaining enantiomerically pure compounds. Furthermore, its emerging roles as a chiral Brønsted acid catalyst and a pharmaceutical counterion underscore its continued importance in the field of stereoselective chemistry. A thorough understanding of its properties and methodologies is crucial for its effective and safe implementation.

References

- 1. This compound | C8H10O3S | CID 12012045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 86963-40-8 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. CN107151246B - The preparation method of one kind (R)-praziquantel amine salt and levo-praziquantel - Google Patents [patents.google.com]

- 7. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

In-Depth Technical Guide: The Mechanism of Action of (R)-1-Phenylethanesulfonic Acid as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-1-Phenylethanesulfonic acid is a highly effective chiral resolving agent utilized extensively in the pharmaceutical and fine chemical industries for the separation of racemic mixtures, particularly amines and amino acid derivatives. Its efficacy lies in its ability to form diastereomeric salts with enantiomers, which exhibit differential solubility, allowing for separation through fractional crystallization. This technical guide elucidates the core mechanism of action of this compound, providing a detailed overview of the principles of chiral recognition, experimental protocols for its application, and quantitative data from representative resolutions. Furthermore, this document presents visualizations of the key processes and molecular interactions that govern the chiral resolution process.

Core Mechanism of Chiral Resolution

The fundamental principle behind the resolving power of this compound is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved through an acid-base reaction between the chiral sulfonic acid and a racemic base.

A racemic mixture consists of equal amounts of two enantiomers, (R)-Base and (S)-Base. When reacted with an enantiomerically pure resolving agent, such as this compound ((R)-PESA), two diastereomeric salts are formed:

-

(R)-Base • (R)-PESA

-

(S)-Base • (R)-PESA

These diastereomeric salts are no longer mirror images of each other and therefore possess different physical properties, most critically, different solubilities in a given solvent. This disparity in solubility is the cornerstone of the resolution process. The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor.[1] Subsequent separation of the crystallized salt and regeneration of the free base allows for the isolation of one enantiomer in high purity.

Principles of Chiral Recognition and Diastereomeric Salt Formation

The differential solubility of the diastereomeric salts arises from the distinct three-dimensional structures and intermolecular interactions within their respective crystal lattices. Chiral recognition is a complex phenomenon governed by a combination of interactions:

-

Ionic Interactions: The primary interaction is the electrostatic attraction between the sulfonate anion (SO₃⁻) of this compound and the protonated amine group (e.g., R-NH₃⁺) of the base. This forms a strong salt bridge.

-

Hydrogen Bonding: Hydrogen bonds between the sulfonate group and the protonated amine, as well as potentially other functional groups on the racemic compound, play a crucial role in the stability and specific geometry of the crystal lattice.

-

Van der Waals Forces and Steric Hindrance: The spatial arrangement of the phenyl group of the resolving agent and the substituents on the chiral center of the base lead to different van der Waals interactions and steric repulsions for the two diastereomers. These subtle differences in packing efficiency contribute significantly to the overall stability and solubility of the crystals.

-

π-π Stacking: The aromatic phenyl ring of this compound can engage in π-π stacking interactions with aromatic moieties on the racemic compound, further stabilizing one diastereomeric salt over the other.

The culmination of these interactions results in a more thermodynamically stable, and thus less soluble, crystal lattice for one of the diastereomers.

Quantitative Data in Chiral Resolution

The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. The enantiomeric excess is a measure of the purity of the resolved enantiomer and is defined as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

where [R] and [S] are the concentrations of the R and S enantiomers, respectively. High enantiomeric excess, often exceeding 90%, is achievable with this compound for specific substrates.[1]

While comprehensive tabulated data for a wide range of resolutions using this compound is dispersed throughout the literature, the following table provides a representative example of the resolution of DL-p-hydroxyphenylglycine, a key application of this resolving agent.

| Racemic Compound | Resolving Agent | Solvent | Molar Ratio (Racemate:Resolving Agent) | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| DL-p-hydroxyphenylglycine | This compound | Water | 1:0.8 to 1:1.1 | High | >90 | Patent US4415504A |

Note: The patent emphasizes the high efficiency of the resolution but does not provide a single, specific yield value, as it depends on the precise conditions and potential recycling of the mother liquor.

Experimental Protocols

The following protocols provide a detailed methodology for the chiral resolution of racemic compounds using this compound.

General Laboratory Protocol for Chiral Resolution of a Racemic Amine

This protocol outlines the general steps for the resolution of a generic racemic amine. Optimization of solvent, temperature, and stoichiometry is often necessary for specific substrates.

Materials:

-

Racemic amine

-

This compound

-

Selected solvent (e.g., methanol, ethanol, water, or mixtures)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, separatory funnel)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic amine in a suitable solvent with gentle heating.

-

In a separate flask, dissolve an equimolar or slightly sub-equimolar amount of this compound in the same solvent.

-

Slowly add the resolving agent solution to the amine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

The filtrate, containing the more soluble diastereomeric salt, can be retained for recovery of the other enantiomer.

-

-

Regeneration of the Enantiomerically Enriched Amine:

-

Suspend the collected crystals in water.

-

Add a strong base, such as a concentrated NaOH solution, until the pH is basic (e.g., pH 10-12) to deprotonate the amine.

-

Extract the liberated free amine into an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by forming a diastereomeric derivative and analyzing by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Detailed Protocol for the Resolution of DL-p-Hydroxyphenylglycine

This protocol is based on the process described in patent literature for a well-established industrial application.

Materials:

-

DL-p-hydroxyphenylglycine

-

Optically active this compound

-

Aqueous solvent (e.g., water)

Procedure:

-

Reaction and Diastereomer Formation:

-

React DL-p-hydroxyphenylglycine with an optically active form of this compound in an aqueous solvent. The molar ratio of the resolving agent to the racemic amino acid is typically between 0.8 and 1.1.

-

This reaction forms two diastereomers: D-p-hydroxyphenylglycine•(R)-1-phenylethanesulfonate and L-p-hydroxyphenylglycine•(R)-1-phenylethanesulfonate.

-

-

Crystallization and Separation:

-

The D-p-hydroxyphenylglycine•(R)-1-phenylethanesulfonate salt is significantly less soluble in the aqueous solvent and will preferentially crystallize out of the solution.

-

The crystallization process can be controlled by temperature and concentration to maximize the yield and purity of the desired diastereomeric salt.

-

The precipitated salt is collected by filtration.

-

-

Conversion to Optically Active p-Hydroxyphenylglycine:

-

The isolated diastereomeric salt is then treated to separate the desired D-p-hydroxyphenylglycine from the resolving agent. This can be achieved by methods such as ion-exchange chromatography or by basification to precipitate the amino acid followed by neutralization.

-

Visualizations of the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows in the chiral resolution process using this compound.

Figure 1: Conceptual workflow of chiral resolution by diastereomeric salt formation.

Figure 2: Step-by-step experimental workflow for chiral resolution.

Figure 3: Logical relationships of intermolecular forces in chiral recognition.

Conclusion

This compound stands as a robust and reliable chiral resolving agent due to its strong acidity, which facilitates the formation of stable diastereomeric salts with a wide range of basic compounds. The mechanism of action is fundamentally based on the principle of differential solubility of these salts, driven by a complex interplay of ionic interactions, hydrogen bonding, van der Waals forces, and π-π stacking within the crystal lattice. The successful application of this compound in chiral resolution, particularly in industrial processes, underscores its importance in the synthesis of enantiomerically pure active pharmaceutical ingredients and other valuable chiral molecules. A thorough understanding of the underlying principles of chiral recognition and the optimization of experimental parameters are paramount to achieving high yields and enantiomeric purities in the resolution process.

References

Synthesis and discovery of (r)-1-Phenylethanesulfonic acid

An In-depth Technical Guide to the Synthesis and Discovery of (R)-1-Phenylethanesulfonic Acid

Introduction

This compound is a chiral sulfonic acid of significant interest in the fields of chemistry and pharmacology. Its primary utility lies in its role as a potent chiral resolving agent, crucial for the separation of racemic mixtures, particularly amino acids and their derivatives, which are vital building blocks for many pharmaceuticals.[1][2] The development of enantiomerically pure drugs is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicities. This guide provides a comprehensive overview of the synthesis of racemic 1-phenylethanesulfonic acid, the methods for its chiral resolution to obtain the desired (R)-enantiomer, and its applications in drug development.

Physicochemical Properties

A summary of the key computed properties for this compound is presented below. This data is essential for its identification, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 86963-40-8 | [1][3] |

| Molecular Formula | C₈H₁₀O₃S | [3][4] |

| Molecular Weight | 186.23 g/mol | [3][4] |

| IUPAC Name | (1R)-1-phenylethanesulfonic acid | [4] |

| InChI Key | COFMBBYARPOGBA-SSDOTTSWSA-N | [3][4] |

| Synonyms | (R)-(+)-1-Phenylethanesulfonic acid | [3] |

Synthesis of Racemic 1-Phenylethanesulfonic Acid

The industrial production of the enantiomerically pure this compound typically begins with the synthesis of its racemic form, followed by chiral resolution. Direct enantioselective synthesis remains a significant challenge.[1] Several routes to the racemic mixture have been developed, aiming for high yield, low cost, and environmental safety.[5]

Synthesis Routes for Racemic 1-Phenylethanesulfonic Acid

| Starting Materials | Key Reagents | Reported Yield | Advantages/Disadvantages | Reference |

| α-Halophenylethane | Magnesium, SO₂, H₂O₂ | 79.5% | High yield, avoids use of foul-smelling thiols. | [5] |

| Styrene, Thiourea | HCl, Phase Transfer Catalyst, H₂O₂ | High | Cheap, readily available raw materials; moderate reaction conditions.[6] Use of thiourea can be a drawback.[5] | [6] |

| 1-Bromophenylethane | Anhydrous Ammonium Hydrogen Sulfite | Low | High cost of raw material, low yield, significant waste. | [6] |

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Phenylethanesulfonic Acid via Grignard Reagent

This method, adapted from patent CN103613518A, involves two main steps: the formation of an intermediate sulfinic acid followed by its oxidation.[5]

Step 1: Preparation of α-Phenylethanesulfinic Acid

-

To a 1L reaction flask, add magnesium turnings (29.2g, 1.2 mol) and tetrahydrofuran (300 mL).

-

Maintain the temperature between 5-15°C while slowly adding a mixed solution of α-chlorophenylethane (140.6g, 1.0 mol) and tetrahydrofuran (200 mL) over 1-2 hours.

-

After the addition is complete, continue stirring for 1-2 hours to ensure the reaction goes to completion, forming the Grignard reagent.

-

Filter the reaction liquid to obtain the Grignard solution.

-

Introduce dry sulfur dioxide gas into the Grignard solution while maintaining the reaction temperature.

-

After the reaction is complete, perform an acid-base workup to isolate the α-phenylethanesulfinic acid intermediate.

Step 2: Oxidation to α-Phenylethanesulfonic Acid

-

Dissolve the α-phenylethanesulfinic acid from the previous step in an organic acid (e.g., acetic acid).

-

Add hydrogen peroxide (30% solution) to the mixture to carry out the oxidation reaction.

-

Upon completion, cool the reaction solution to room temperature.

-

Extract the aqueous phase with ethyl acetate (200 mL).

-

Concentrate the aqueous phase to dryness.

-

Extract the organic material from the resulting solid with methanol.

-

Evaporate the majority of the methanol, then cool to crystallize the product.

-

Filter to obtain racemic 1-phenylethanesulfonic acid. The reported total yield for this process is 79.5%.[5]

Protocol 2: Synthesis of Racemic 1-Phenylethanesulfonic Acid from Styrene

This process, described in patent CN102766076A, utilizes inexpensive starting materials.[6]

-

In a suitable reactor, combine 1 mole of styrene, 1 mole of an HCl aqueous solution, and 1 mole of thiourea.

-

Add a phase transfer catalyst, such as Tetrabutylammonium bromide.

-

Allow the reaction to proceed for 3-8 hours.

-

Neutralize the mixture using 1 mole of an inorganic base aqueous solution to a pH of 5-8.

-

Reduce the temperature and separate the liquid phases.

-

Take the organic phase and oxidize it in an organic acid using 2 moles of hydrogen peroxide.

-

After oxidation is complete, evaporate the organic acid and other impurities to obtain a solution of racemic 1-phenylethanesulfonic acid.

-

Add methanol to precipitate and remove salts, then evaporate the methanol to obtain the final product.

Discovery and Application: Chiral Resolution

The primary method for obtaining enantiomerically pure this compound is through the chiral resolution of the racemic mixture. This technique leverages the formation of diastereomeric salts with distinct physical properties.[7]

Principle of Chiral Resolution

-

Diastereomer Formation : The racemic mixture (a 50:50 mix of R and S enantiomers) is reacted with a pure chiral resolving agent (in this case, a chiral base). This reaction converts the pair of enantiomers into a pair of diastereomers.[1][7]

-

Separation : Unlike enantiomers, which have identical physical properties, diastereomers have different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize out of the solution.[1]

-

Enantiomer Recovery : After the less soluble diastereomer is isolated, it is treated with an acid or base to break the salt, yielding the pure enantiomer and recovering the resolving agent for potential reuse.[1]

This compound is itself a benchmark chiral resolving agent, widely used for resolving racemic amino acids like DL-p-hydroxyphenylglycine, a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.[1][8] The (R)-enantiomer of the sulfonic acid selectively forms a less soluble salt with the D-isomer of the amino acid, allowing for its isolation with high enantiomeric excess (>90%).[1]

Protocol 3: General Procedure for Chiral Resolution

This protocol outlines the general steps for resolving a racemic mixture using a chiral resolving agent, a principle that applies to the isolation of this compound.

-

Dissolution : Dissolve the racemic 1-phenylethanesulfonic acid and a sub-stoichiometric amount (typically 0.5 equivalents) of a selected chiral resolving base in a suitable solvent. The choice of solvent is critical as it influences the solubility of the diastereomeric salts.[1]

-

Crystallization : Allow the solution to cool slowly, or partially evaporate the solvent, to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolation : Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent to remove impurities from the mother liquor.

-

Purity Check : Analyze the optical purity of the crystallized salt. If necessary, recrystallize to achieve the desired diastereomeric excess.

-

Decomposition of Salt : Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent.

-

Liberation of Enantiomer : Add a strong acid (e.g., HCl) to protonate the resolving base, or a strong base to deprotonate the sulfonic acid, thereby breaking the salt. The pure enantiomer will move into one phase and the resolving agent into the other, allowing for their separation.

-

Final Isolation : Separate the phases and isolate the pure this compound by evaporating the solvent. The chiral resolving agent can also be recovered from its respective phase for reuse.

Role in Drug Development

Sulfonic acids and their salts possess a range of properties that are highly useful to formulation chemists in drug development.[9] While concerns have been raised about the potential for forming genotoxic sulfonate esters, these can be controlled with appropriate risk mitigation strategies.[9] The primary role of this compound in this context is as a tool to produce enantiomerically pure active pharmaceutical ingredients (APIs). By enabling the efficient separation of enantiomers, it allows for the development of single-enantiomer drugs, which often have improved therapeutic indices, better safety profiles, and simpler pharmacokinetics compared to their racemic counterparts. The sulfonyl group is also a key structural motif in many therapeutic drugs due to its physicochemical properties and ability to act as a bioisostere for other functional groups.[10]

References

- 1. This compound | 86963-40-8 | Benchchem [benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H10O3S | CID 12012045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103613518A - Preparation method of alpha-phenylethane sulfonic acid - Google Patents [patents.google.com]

- 6. CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid - Google Patents [patents.google.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. 1-Phenyl-1-[(1-phenylethyl)sulfonylmethylsulfonyl]ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (R)-1-Phenylethanesulfonic Acid and its Enantiomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-phenylethanesulfonic acid and its (S)-enantiomer, focusing on their synthesis, properties, and critical applications in the pharmaceutical industry. These chiral sulfonic acids are invaluable tools in drug development, primarily utilized as resolving agents for the separation of racemic mixtures and as chiral Brønsted acid catalysts in asymmetric synthesis.

Physicochemical and Enantiomeric Properties

(R)- and (S)-1-phenylethanesulfonic acid are non-hygroscopic, crystalline solids that are soluble in water and polar organic solvents.[1] Their strong acidic nature, with a predicted pKa of approximately 1.52, allows for the formation of stable diastereomeric salts with a wide range of basic compounds.[1] The distinct stereochemistry of each enantiomer governs its interaction with other chiral molecules, forming the basis of their application in chiral resolution.

The primary role of this compound is in the resolution of D-isomers of amino acids and other basic compounds. Conversely, the (S)-enantiomer is essential for resolving L-configured amino acids.[1]

Table 1: Physicochemical and Enantiomeric Properties of 1-Phenylethanesulfonic Acid

| Property | This compound | (S)-1-Phenylethanesulfonic Acid |

| Synonyms | (R)-(+)-1-Phenylethanesulfonic acid, (1R)-1-phenylethanesulfonic acid | (S)-(-)-1-Phenylethanesulfonic acid, (1S)-1-phenylethanesulfonic acid |

| CAS Number | 86963-40-8[1] | 86963-38-4[1] |

| Molecular Formula | C₈H₁₀O₃S[2] | C₈H₁₀O₃S[3] |

| Molecular Weight | 186.23 g/mol [2] | 186.23 g/mol [3] |

| Primary Application | Chiral resolving agent for D-isomers of amino acids and bases[1] | Chiral resolving agent for L-isomers of amino acids and bases[1] |

| Predicted pKa | ~1.52 | ~1.52 |

Synthesis and Chiral Resolution

The production of enantiomerically pure 1-phenylethanesulfonic acid typically involves the synthesis of a racemic mixture followed by chiral resolution.

Synthesis of Racemic 1-Phenylethanesulfonic Acid

A common industrial method for the synthesis of racemic 1-phenylethanesulfonic acid utilizes inexpensive and readily available starting materials such as styrene and thiourea. The process involves the introduction of a sulfhydryl group to the styrene backbone, followed by oxidation to yield the sulfonic acid.

Experimental Protocol: Synthesis of Racemic 1-Phenylethanesulfonic Acid

This protocol is based on a patented industrial process and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine 1 mole of styrene, 1 mole of hydrochloric acid aqueous solution, and 1 mole of thiourea.

-

Phase Transfer Catalysis: Add a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).

-

Reaction: Heat the mixture and maintain the reaction for 3-8 hours.

-

Neutralization and Separation: Cool the reaction mixture and neutralize with an inorganic base aqueous solution (e.g., sodium hydroxide) to a pH of 5-8. Separate the organic and aqueous phases.

-

Oxidation: To the organic phase, add an organic acid (e.g., formic acid or glacial acetic acid) and 2 moles of hydrogen peroxide to carry out the oxidation.

-

Workup: After the oxidation is complete, evaporate the organic acid and other impurities. The resulting solution is the racemic 1-phenylethanesulfonic acid.

-

Purification: The crude product can be further purified by adding methanol to precipitate any salts, followed by evaporation of the solvent.

References

Spectroscopic Analysis of (R)-1-Phenylethanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-phenylethanesulfonic acid, a significant chiral building block and resolving agent in pharmaceutical development.[1] The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Introduction

This compound is a chiral organic compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol .[2] Its structure consists of a phenyl group and a sulfonic acid moiety attached to a chiral ethyl backbone. The enantiomeric purity of this and similar chiral compounds is critical in drug development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Spectroscopic techniques are fundamental in confirming the structure, purity, and chiral integrity of such molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.60 - 7.80 | m | - |

| H-3', H-4', H-5' | 7.30 - 7.50 | m | - |

| H-1 | 4.20 - 4.40 | q | ~7.0 |

| H-2 | 1.60 - 1.80 | d | ~7.0 |

| -SO₃H | 10.0 - 12.0 | br s | - |

Note: Predicted data is based on computational models and analysis of structurally similar compounds. The broad singlet for the sulfonic acid proton is characteristic and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (ipso) | 138 - 142 |

| C-2', C-6' | 128 - 130 |

| C-3', C-5' | 127 - 129 |

| C-4' | 130 - 133 |

| C-1 | 60 - 65 |

| C-2 | 20 - 25 |

Note: Predicted values are based on established increments for substituted aromatic and aliphatic systems.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).[3][4] Ensure the sample is fully dissolved to avoid peak broadening.[5]

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.[3]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[3]

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a greater number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.[3]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Typical IR Absorption Data

Table 3: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2990 - 2950 | Medium | Aliphatic C-H stretch |

| 3000 - 2500 | Broad | O-H stretch (sulfonic acid) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1250 - 1120 | Strong | Asymmetric S=O stretch |

| 1080 - 1010 | Strong | Symmetric S=O stretch |

| 700 - 650 | Strong | C-S stretch |

| 770 - 730 & 710 - 690 | Strong | Monosubstituted benzene C-H out-of-plane bend |

Note: The sulfonic acid O-H stretch is typically very broad. The S=O stretching frequencies are characteristic and appear as strong absorptions.[6][7]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.[8]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.[9]

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the IR spectrum.

-

Cleaning: Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Expected Mass Spectrometry Data

For a compound like this compound, electrospray ionization (ESI) in negative ion mode is often effective.

Table 4: Expected m/z Values for this compound

| m/z (Daltons) | Ion | Comments |

| 185.0272 | [M-H]⁻ | Deprotonated molecule |

| 105.0699 | [C₈H₉]⁺ | Loss of SO₃H (in positive mode) |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion (rearrangement and loss of CH₃) |

| 80.9642 | [SO₃H]⁻ | Sulfonic acid fragment |

Note: The exact fragmentation pattern can vary depending on the ionization technique and collision energy. A common fragmentation pathway for aromatic sulfonates involves the loss of SO₂.[10][11]

Experimental Protocol for Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of non-volatile compounds like sulfonic acids.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water).

-

Chromatographic Separation: Inject the sample into an LC system. For chiral analysis, a chiral stationary phase can be employed to separate enantiomers.

-

Ionization: The eluent from the LC is directed into the mass spectrometer's ion source (e.g., ESI). The solvent is nebulized and ionized, creating charged analyte molecules.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chiral compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

- 1. This compound | 86963-40-8 | Benchchem [benchchem.com]

- 2. This compound | C8H10O3S | CID 12012045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. actachemscand.org [actachemscand.org]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. gammadata.se [gammadata.se]

- 10. aaqr.org [aaqr.org]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of (r)-1-Phenylethanesulfonic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This guide, therefore, provides a summary of qualitative solubility information inferred from its applications, detailed experimental protocols for its synthesis and use in chiral resolution, and logical workflows to illustrate these processes.

Qualitative Solubility and Solvent Application

(r)-1-Phenylethanesulfonic acid is a strong organic acid.[1] Generally, arylsulfonic acids are soluble in water and polar organic solvents.[2][3] The choice of solvent is crucial for its primary application: the chiral resolution of racemic mixtures, particularly amines, through the formation of diastereomeric salts.[4][5] The success of this resolution depends on the differential solubility of these salts in a given solvent system, allowing for the selective crystallization of one diastereomer.[4]

The following table summarizes the organic solvents mentioned in the literature in the context of synthesis and chiral resolution involving this compound and its diastereomeric salts.

| Solvent/Solvent System | Application Context | Observations |

| Methanol | Chiral Resolution, Synthesis | Frequently used for the crystallization of diastereomeric salts.[4][6] Also used in the final step of racemic synthesis to remove inorganic salts.[7] |

| Water/Methanol Mixture | Chiral Resolution | A common solvent system to achieve differential solubility of diastereomeric salts.[4] |

| Acetonitrile/Methanol Mixture | Chiral Resolution | Used for the crystallization of anhydrous diastereomeric salts.[4] |

| Acetonitrile/Water Mixture | Chiral Resolution | Can influence which diastereomeric salt is less soluble.[4] |

| Toluene | Synthesis, Chiral Resolution | Used as a solvent in the synthesis of praziquantel amine salt with this compound.[8] |

| Organic Esters (e.g., Isopropyl Acetate) | Chiral Resolution | Mentioned as a suitable organic solvent for resolution processes.[9] |

| Organic Ethers | Chiral Resolution | Mentioned as a suitable organic solvent for resolution processes.[9] |

Experimental Protocols

Synthesis of Racemic 1-Phenylethanesulfonic Acid

A common route for the synthesis of the precursor, racemic 1-phenylethanesulfonic acid, involves the reaction of styrene with a sulfur source, followed by oxidation.[7][10]

Materials:

-

Styrene

-

Hydrochloric acid (HCl) solution

-

Thiourea

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt)

-

Inorganic base (e.g., sodium hydroxide) solution

-

Organic acid (e.g., acetic acid)

-

Hydrogen peroxide (H₂O₂)

-

Methanol

Procedure: [7]

-

In a reaction vessel, combine 1 mole of styrene, 1 mole of aqueous HCl solution, and 1 mole of thiourea in the presence of a phase-transfer catalyst.

-

Stir the mixture for 3-8 hours.

-

Neutralize the reaction mixture with a 1 mole equivalent of an inorganic base solution to a pH of 5-8.

-

Cool the mixture and separate the organic and aqueous phases.

-

To the organic phase, add an organic acid and 2 mole equivalents of hydrogen peroxide to carry out the oxidation.

-

After the oxidation is complete, evaporate the organic acid and any impurities to obtain a solution of racemic 1-phenylethanesulfonic acid.

-

Add methanol to precipitate and remove any inorganic salts.

-

Evaporate the methanol to yield racemic 1-phenylethanesulfonic acid.

Chiral Resolution of a Racemic Amine using this compound

This protocol describes a general procedure for the separation of a racemic amine into its constituent enantiomers.

Materials:

-

Racemic amine

-

This compound

-

Appropriate organic solvent or solvent system (e.g., methanol, ethanol/water)

-

Dissolve the racemic amine in a suitable solvent.

-

Add approximately 0.5 mole equivalents of this compound to the solution. This will form a pair of diastereomeric salts.

-

Heat the mixture to ensure complete dissolution of the salts.

-

Gradually cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can facilitate this process.

-

Isolate the crystallized diastereomeric salt by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

To recover the enantiomerically enriched amine, dissolve the isolated diastereomeric salt in a suitable solvent and treat it with a base to neutralize the sulfonic acid.

-

Extract the free amine into an organic solvent.

-

The this compound can be recovered from the aqueous layer for reuse.

-

The more soluble diastereomeric salt remaining in the mother liquor can be treated similarly to recover the other enantiomer of the amine.

Visualization of Workflows

The following diagrams illustrate the logical steps in the synthesis and chiral resolution processes.

Caption: Synthesis of Racemic 1-Phenylethanesulfonic Acid.

Caption: Chiral Resolution of a Racemic Amine.

References

- 1. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. ARYL SULFONIC ACIDS, LIQUID, WITH NOT MORE THAN 5% FREE SULFURIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound | 86963-40-8 | Benchchem [benchchem.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102766076A - Synthesis process of racemic phenyl ethanesulfonic acid - Google Patents [patents.google.com]

- 8. CN107151246B - The preparation method of one kind (R)-praziquantel amine salt and levo-praziquantel - Google Patents [patents.google.com]

- 9. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]

- 10. CN105622467A - Synthesis process for DL-phenylethanesulfonic acid - Google Patents [patents.google.com]

Thermal Stability and Decomposition of (r)-1-Phenylethanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-1-Phenylethanesulfonic acid is a chiral organic compound of interest in pharmaceutical development, primarily used as a resolving agent. A thorough understanding of its thermal stability and decomposition pathways is crucial for ensuring its safe handling, storage, and application in various processes, particularly those involving elevated temperatures. This technical guide provides an in-depth overview of the expected thermal behavior of this compound, including potential decomposition mechanisms and products.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Phenylethanesulfonic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | --INVALID-LINK-- |

| Molecular Weight | 186.23 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Acidity (pKa) | Strongly acidic | General knowledge of sulfonic acids |

Thermal Stability and Decomposition Analysis

The thermal stability of aromatic sulfonic acids is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific data for this compound is unavailable, the following sections describe the expected results based on analogous compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For an aromatic sulfonic acid, the TGA curve is expected to show a significant weight loss corresponding to the desulfonation process.

Table 1: Representative TGA Data for an Aromatic Sulfonic Acid

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100 - 150 | 1 - 5% | Loss of adsorbed water and/or solvent |

| 200 - 350 | 40 - 50% | Desulfonation (loss of SO₃) |

| > 350 | Gradual | Decomposition of the organic residue |

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram can reveal information about melting, crystallization, and decomposition events.

Table 2: Representative DSC Data for an Aromatic Sulfonic Acid

| Temperature (°C) | Event Type | Enthalpy Change (ΔH) | Description |

| 80 - 120 | Endotherm | Variable | Melting of the hydrated form or loss of solvent |

| 180 - 220 | Endotherm | Variable | Melting of the anhydrous form |

| 250 - 400 | Endotherm/Exotherm | Variable | Decomposition, often an endothermic process corresponding to bond breaking, but can be complex. |

Decomposition Pathway

The primary thermal decomposition pathway for aromatic sulfonic acids is desulfonation. This reaction is often reversible and involves the cleavage of the carbon-sulfur bond.

Caption: General decomposition pathway of an aromatic sulfonic acid.

In the case of this compound, the likely initial decomposition products would be styrene or ethylbenzene and sulfur trioxide (SO₃). The sulfur trioxide may further react or be released as sulfur dioxide (SO₂) depending on the atmosphere and temperature.

Experimental Protocols

The following are generalized experimental protocols for TGA and DSC analysis of an organic sulfonic acid.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Atmosphere: Nitrogen or air, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the weight loss as a function of temperature. Determine the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpies.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Caption: Workflow for thermal stability analysis.

Conclusion

While specific experimental data for this compound is not available, this guide provides a comprehensive overview of its expected thermal behavior based on the well-established chemistry of aromatic sulfonic acids. The primary decomposition pathway is anticipated to be desulfonation at temperatures exceeding 200 °C. For precise data, it is imperative to conduct experimental TGA and DSC analyses on a sample of the compound under controlled conditions. The protocols and workflows outlined in this document provide a solid foundation for such investigations.

The Historical Development of Sulfonic Acids as Resolving Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mixtures into their constituent enantiomers is a critical process in the development of chiral drugs and fine chemicals. Among the myriad of techniques developed for this purpose, the use of sulfonic acids as resolving agents has a rich and impactful history. This technical guide provides a comprehensive overview of the historical development, key milestones, and practical applications of sulfonic acids in chiral resolution, complete with quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction: The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation, a cornerstone of stereochemistry, was first demonstrated by Louis Pasteur in 1853 when he used a chiral base to resolve racemic tartaric acid.[1] The fundamental principle lies in the reaction of a racemic mixture of a base (or acid) with a single enantiomer of a chiral acid (or base), known as the resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical properties, including solubility. This difference in solubility allows for their separation by fractional crystallization. Once separated, the individual enantiomers can be recovered by decomposing the diastereomeric salts.

Sulfonic acids, being strong acids, readily form salts with basic compounds, making them excellent candidates for resolving racemic amines and other basic substances. Their effectiveness is further enhanced by the ability to introduce various chiral scaffolds, leading to a diverse array of resolving agents with different steric and electronic properties.

Historical Milestones in the Development of Sulfonic Acid Resolving Agents

The application of sulfonic acids as resolving agents emerged in the late 19th century, marking a significant advancement in the field of stereochemistry.

Late 19th Century: The Dawn of a New Class of Resolving Agents

A pivotal moment in the history of sulfonic acid resolving agents was the work of William Jackson Pope and Stanley John Peachey in 1899 . They successfully resolved tetrahydro-p-toluquinaldine using d-camphorsulphonic acid .[2][3] This work is widely recognized as a landmark achievement, demonstrating the practical utility of sulfonic acids in separating enantiomers. Their choice of a sulfonic acid derived from camphor, a readily available natural product, was strategic and paved the way for the development of a new class of resolving agents.

The resolving agent used by Pope and Peachey, (+)-10-camphorsulfonic acid, was first synthesized by Reychler in 1898 .[4] The availability of this chiral acid from natural camphor provided a significant advantage over other resolving agents of the time.

Early 20th Century and Beyond: Expansion and Refinement

Following the pioneering work of Pope and Peachey, the use of camphorsulfonic acid and its derivatives as resolving agents became increasingly widespread. The early 20th century saw a surge in the resolution of various alkaloids and synthetic amines using these reagents.

Over the years, the arsenal of sulfonic acid resolving agents expanded to include a variety of structures, each offering unique advantages for specific resolutions. Notable examples include:

-

Bromocamphorsulfonic acid: This derivative, with the introduction of a bromine atom, offered altered solubility characteristics for the diastereomeric salts, sometimes leading to more efficient separations.

-

Naphthalenesulfonic acid derivatives: The rigid and aromatic nature of the naphthalene backbone provided a different chiral environment for diastereomeric salt formation.

-

Benzenesulfonic acid derivatives: While less common as chiral resolving agents themselves unless a chiral substituent is present, their derivatives have been explored.

The development of synthetic methods to produce racemic resolving agents and subsequently resolve them, as in the case of racemic camphorsulfonic acid, further broadened the accessibility and application of these compounds.

The following diagram illustrates the key historical developments in the use of sulfonic acids as resolving agents:

Quantitative Data on Chiral Resolutions Using Sulfonic Acids

The efficiency of a chiral resolution is typically quantified by the yield of the diastereomeric salt and the enantiomeric excess (ee) of the recovered enantiomer. The following tables summarize quantitative data from various resolutions using sulfonic acid resolving agents.

Table 1: Resolution of Racemic Amines with Camphorsulfonic Acid Derivatives

| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | CH₂Cl₂ | 25 (precipitate I) | 98 (R,R) | [5] |

| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | CH₂Cl₂ | 62 (precipitate II) | 73 (S,S) | [5] |

| (±)-2-(Benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-10-Camphorsulfonic acid | Acetone | 70 (precipitate) | >99 (R,R) | [6] |

| (±)-2-(Benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-10-Camphorsulfonic acid | Acetone | 70 (filtrate) | 79 (S,S) | [6] |

| 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | (1S)-(+)-10-Camphorsulfonic acid | Isopropyl acetate/Acetonitrile | >40 (crystallization) | >99.5 (S) | [7] |

Table 2: Resolution of Other Racemic Compounds with Sulfonic Acids

| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 8-(2-Ethyl-1H-benzo[d]imidazol-1-yl)naphthalene-1-sulfonic acid | (S)-(+)-Phenylglycinol | EtOH/Water | 33 | 99.9 | [8] |

| 8-(2-Propyl-1H-benzo[d]imidazol-1-yl)naphthalene-1-sulfonic acid | (R)-(-)-Phenylglycinol | EtOH/Water | 48 | 99.9 | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the historical development and application of sulfonic acids as resolving agents.

Synthesis of (1S)-(+)-10-Camphorsulfonic Acid (Reychler's Acid)

This procedure is based on the historical synthesis of camphorsulfonic acid.[9]

Materials:

-

(+)-Camphor

-

Concentrated Sulfuric Acid

-

Acetic Anhydride

-

Acetic Acid or Ethyl Acetate (for recrystallization)

Procedure:

-

Finely powder 45 g of (+)-camphor.

-

In a separate flask, prepare a well-stirred mixture of 30 g of concentrated sulfuric acid and 60 g of acetic anhydride.

-

Slowly add the powdered camphor to the acid mixture. The camphor should dissolve readily.

-

Allow the solution to stand at room temperature for 2-3 days, during which time (+)-10-camphorsulfonic acid will crystallize out.

-

Collect the crystals by filtration through a suitable medium (e.g., glass wool).

-

Wash the crystals with acetic acid until they are colorless.

-

Recrystallize the product from either acetic acid or ethyl acetate to obtain large prisms. The expected yield is approximately 50%. The product decomposes at around 193 °C.

Resolution of (±)-trans-2,3-Diphenylpiperazine using (1S)-(+)-10-Camphorsulfonic Acid

This protocol is adapted from a modern example of chiral resolution using camphorsulfonic acid.[5]

Materials:

-

(±)-trans-2,3-Diphenylpiperazine

-

(1S)-(+)-10-Camphorsulfonic acid

-

Dichloromethane (CH₂Cl₂)

-

Aqueous Sodium Carbonate (Na₂CO₃) solution (2M)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Brine

Procedure:

-

In a suitable flask, combine (±)-trans-2,3-diphenylpiperazine (2.4 g, 10 mmol) and (1S)-(+)-10-camphorsulfonic acid (4.65 g, 20 mmol) in 100 mL of CH₂Cl₂.

-

Stir the mixture at 25 °C for 24 hours.

-

Filter the resulting precipitate (Precipitate I).

-

Isolation of (R,R)-(+)-2,3-Diphenylpiperazine:

-

Suspend Precipitate I in a mixture of CH₂Cl₂ and 2M aqueous Na₂CO₃ solution and stir until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

-

Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.

-

Evaporate the solvent to obtain (R,R)-(+)-2,3-diphenylpiperazine. (Yield: 0.60 g, 25%; ee: 98%)

-

-

Isolation of (S,S)-(-)-2,3-Diphenylpiperazine:

-

Take the filtrate from step 3 and concentrate it to approximately half its original volume.

-

Stir the concentrated filtrate for another 12 hours and filter the precipitate that forms (Precipitate II).

-

Work up Precipitate II using the same procedure as for Precipitate I (step 4a-d) to obtain (S,S)-(-)-2,3-diphenylpiperazine. (Yield: 1.50 g, 62%; ee: 73%)

-

Diagrams of Key Processes

The following diagrams, generated using Graphviz, illustrate the fundamental concepts and workflows discussed in this guide.

General Mechanism of Chiral Resolution

This diagram outlines the logical flow of a typical chiral resolution process using a sulfonic acid.

Experimental Workflow for a Typical Resolution

This diagram illustrates the practical steps involved in the resolution of a racemic base with a sulfonic acid in a laboratory setting.

Conclusion

The introduction of sulfonic acids as resolving agents at the end of the 19th century marked a significant step forward in the practical separation of enantiomers. From the early work of Pope and Peachey with naturally derived camphorsulfonic acid to the development of a diverse range of synthetic sulfonic acid resolving agents, this class of compounds has remained a valuable tool for chemists in academia and industry. The principles of diastereomeric salt formation, first elucidated by Pasteur, are elegantly applied using sulfonic acids to resolve a wide variety of racemic bases. The continued development of new chiral sulfonic acids and the optimization of resolution protocols ensure that this historical technique will remain relevant for the foreseeable future in the production of enantiomerically pure compounds for the pharmaceutical and other industries.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.uchicago.edu [journals.uchicago.edu]

- 4. US5457201A - Chiral resolution process - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Chiral_resolution [chemeurope.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. arkat-usa.org [arkat-usa.org]

Methodological & Application

Chiral Resolution of Amines with (R)-1-Phenylethanesulfonic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the efficient separation of racemic amine mixtures into their constituent enantiomers is a crucial step in drug development and manufacturing.

Diastereomeric salt formation is a robust and widely utilized method for chiral resolution on both laboratory and industrial scales.[1][2][3] This technique involves reacting a racemic mixture of a base, such as an amine, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, possess different physical properties, including solubility.[2][3] This difference in solubility allows for their separation by fractional crystallization.

(R)-1-Phenylethanesulfonic acid is a strong chiral acid that serves as an effective resolving agent for racemic amines. Its strong acidity enables the formation of stable, crystalline salts with a variety of amines, facilitating their separation.[1] This document provides detailed protocols and application data for the chiral resolution of amines using this compound.

Principle of Chiral Resolution

The fundamental principle of this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. As illustrated below, a racemic mixture of an amine, containing both (R)- and (S)-enantiomers, is treated with an enantiopure resolving agent, this compound. This results in the formation of two diastereomeric salts: ((R)-amine • (R)-acid) and ((S)-amine • (R)-acid). Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize, allowing for its separation from the more soluble salt by filtration. The enantiomerically enriched amine can then be recovered from the isolated salt.

Caption: Logical workflow for chiral resolution via diastereomeric salt formation.

Data Presentation

The efficacy of chiral resolution is dependent on the specific amine, the solvent system, and the crystallization conditions. The following table summarizes typical results for the resolution of various amines using this compound and other chiral sulfonic acids, demonstrating the general applicability of this class of resolving agents.

| Amine Substrate | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) | Reference |

| DL-p-Hydroxyphenylglycine | This compound | Water or Methanol | Not specified | > 90% (for D-isomer) | [1] |

| Racemic Leucine | (S)-1-Phenylethanesulfonic acid | Acetonitrile-Methanol | Not specified | Not specified | [1] |